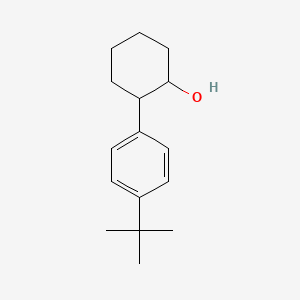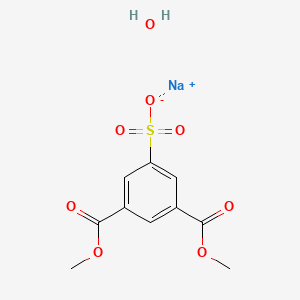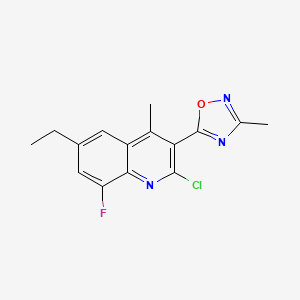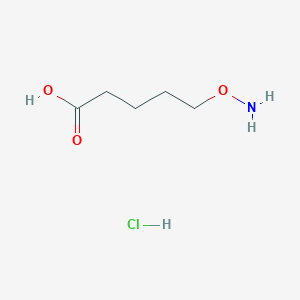
5-(Aminooxy)pentanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanoic acid, 5-(aminooxy)-, hydrochloride is a chemical compound with significant applications in various fields of scientific research. It is a derivative of pentanoic acid, where an aminooxy group is attached to the fifth carbon atom, and it is stabilized in its hydrochloride salt form. This compound is known for its reactivity and versatility in chemical synthesis and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 5-(aminooxy)-, hydrochloride typically involves the reaction of pentanoic acid with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the aminooxy derivative. The general reaction scheme is as follows:
Formation of Oxime: Pentanoic acid reacts with hydroxylamine hydrochloride in the presence of an acid catalyst to form the oxime.
Conversion to Aminooxy Derivative: The oxime is then treated with a reducing agent to yield the aminooxy compound.
Industrial Production Methods
In industrial settings, the production of pentanoic acid, 5-(aminooxy)-, hydrochloride may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pentanoic acid, 5-(aminooxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the aminooxy group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pentanoic acid derivatives.
Aplicaciones Científicas De Investigación
Pentanoic acid, 5-(aminooxy)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein modifications.
Medicine: It has potential therapeutic applications, including the development of drugs targeting specific metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of pentanoic acid, 5-(aminooxy)-, hydrochloride involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl-containing compounds, such as aldehydes and ketones, leading to the formation of stable oxime derivatives. This reactivity is exploited in various biochemical assays and drug development processes.
Comparación Con Compuestos Similares
Similar Compounds
Valeric acid: A straight-chain alkyl carboxylic acid with similar structural features but lacking the aminooxy group.
Aminolevulinic acid: A porphyrin precursor with an amino group, used in medical applications.
Hexaminolevulinate: An ester of aminolevulinic acid, used as an optical imaging agent.
Uniqueness
Pentanoic acid, 5-(aminooxy)-, hydrochloride is unique due to the presence of the aminooxy group, which imparts distinct reactivity and functional properties. This makes it a valuable tool in chemical synthesis and biological research, distinguishing it from other similar compounds.
Propiedades
Número CAS |
15985-56-5 |
|---|---|
Fórmula molecular |
C5H12ClNO3 |
Peso molecular |
169.61 g/mol |
Nombre IUPAC |
5-aminooxypentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c6-9-4-2-1-3-5(7)8;/h1-4,6H2,(H,7,8);1H |
Clave InChI |
SEYWVXSUGOEOAW-UHFFFAOYSA-N |
SMILES canónico |
C(CCON)CC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


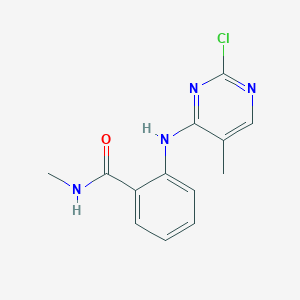
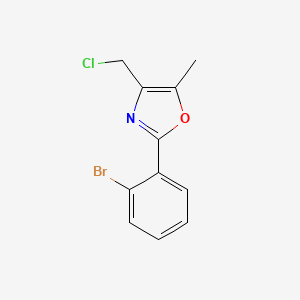

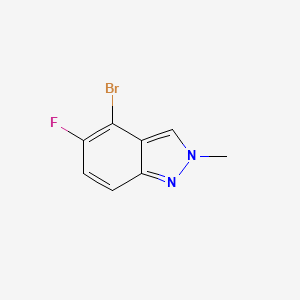


![5-Fluorospiro[1,2-dihydroindene-3,4'-piperidine];2,2,2-trifluoroacetic acid](/img/structure/B13908005.png)

